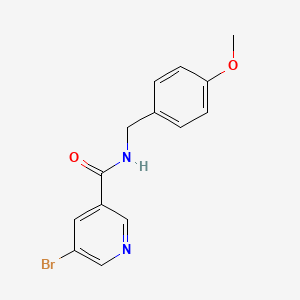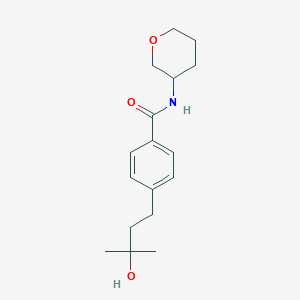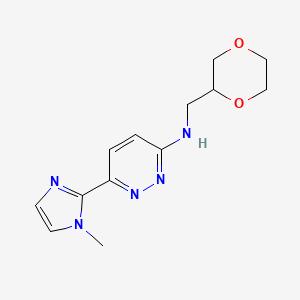
5-bromo-N-(4-methoxybenzyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-methoxybenzyl)nicotinamide, also known as BML-210, is a synthetic compound that has been widely investigated for its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been shown to have promising effects on various biological processes. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-methoxybenzyl)nicotinamide is not fully understood, but it has been suggested that it may act through multiple pathways. 5-bromo-N-(4-methoxybenzyl)nicotinamide has been shown to inhibit the activity of COX-2 and iNOS, which are involved in the production of inflammatory mediators. It has also been reported to activate the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense. Additionally, 5-bromo-N-(4-methoxybenzyl)nicotinamide has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
5-bromo-N-(4-methoxybenzyl)nicotinamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and nitric oxide. 5-bromo-N-(4-methoxybenzyl)nicotinamide has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, 5-bromo-N-(4-methoxybenzyl)nicotinamide has been shown to induce apoptosis in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-(4-methoxybenzyl)nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for large-scale experiments. 5-bromo-N-(4-methoxybenzyl)nicotinamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 5-bromo-N-(4-methoxybenzyl)nicotinamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(4-methoxybenzyl)nicotinamide. One area of research could be to further investigate its anti-inflammatory properties and its potential use in treating inflammatory disorders. Another area of research could be to explore its neuroprotective effects and its potential use in treating neurodegenerative disorders. Additionally, further research could be done to understand the mechanism of action of 5-bromo-N-(4-methoxybenzyl)nicotinamide and to identify potential targets for its therapeutic applications.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-methoxybenzyl)nicotinamide involves the reaction of 4-methoxybenzylamine with 5-bromo-2-chloronicotinoyl chloride in the presence of a base. This method has been reported to yield 5-bromo-N-(4-methoxybenzyl)nicotinamide in high purity and good yield, making it a suitable method for large-scale production.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-methoxybenzyl)nicotinamide has been studied extensively for its potential therapeutic applications. Several studies have reported its anti-inflammatory, neuroprotective, and anticancer properties. 5-bromo-N-(4-methoxybenzyl)nicotinamide has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been reported to protect neurons from oxidative stress and prevent apoptosis. Additionally, 5-bromo-N-(4-methoxybenzyl)nicotinamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-13-4-2-10(3-5-13)7-17-14(18)11-6-12(15)9-16-8-11/h2-6,8-9H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGGOGVCZBNYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-bromophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5375138.png)
![2-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)quinoline-4-carboxylic acid](/img/structure/B5375171.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375172.png)
methanone](/img/structure/B5375176.png)
![5-{[4-(butylamino)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5375181.png)
![N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5375189.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5375199.png)
![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5375226.png)
![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5375235.png)

